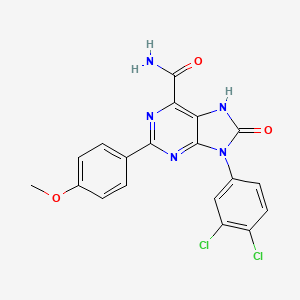

2-chloro-N-(2-difluoromethanesulfonylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-difluoromethanesulfonylphenyl)acetamide is a chemical compound with the molecular weight of 283.68 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClF2NO3S/c10-5-8(14)13-6-3-1-2-4-7(6)17(15,16)9(11)12/h1-4,9H,5H2,(H,13,14) . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom in the molecule.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, due to their widespread use in industrial and commercial applications, have raised concerns regarding their persistence and toxicological profiles. The review by Liu and Avendaño (2013) delves into the environmental biodegradability of these chemicals, highlighting laboratory investigations on important precursors such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives. It emphasizes the need for understanding the quantitative and qualitative relationships between precursors and perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), microbial degradation pathways, and the identification of novel degradation intermediates and products (Liu & Avendaño, 2013).

Sources and Environmental Fate of Novel Fluorinated Alternatives

Wang et al. (2019) review the sources, environmental fate, and potential health risks of novel fluorinated alternatives to PFASs. The study highlights the dominance of certain novel pollutants such as hexafluoropropylene oxide dimer (HFPO-DA) and stresses the importance of further toxicological studies to evaluate their safety compared to legacy PFASs. The review underscores the systemic multiple organ toxicities presented by these alternatives and their comparable or more serious potential toxicity (Wang et al., 2019).

Use of CF3SO2Cl in Organic Synthesis

Chachignon, Guyon, and Cahard (2017) summarize the application of trifluoromethanesulfonyl chloride (CF3SO2Cl) in organic synthesis, particularly in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This review part highlights the versatility of CF3SO2Cl in promoting electrophilic chlorination and its utility in enantioselective chlorination processes. The distinction between the reductive conditions required by CF3SO2Cl and the oxidative conditions for CF3SO2Na highlights the chemical's importance in synthetic chemistry (Chachignon, Guyon, & Cahard, 2017).

Environmental and Health Impacts of PFASs

The review by Houde et al. (2011) provides an updated overview of the biological monitoring information on PFASs in aquatic ecosystems. It covers the wide range of geographical locations and habitats investigated, contributing to a better understanding of the global distribution of PFASs in aquatic organisms. The study emphasizes the need for continuous monitoring with key sentinel species and recommends the standardization of analytical methods to adequately study the environmental fate and distribution of PFASs (Houde et al., 2011).

Properties

IUPAC Name |

2-chloro-N-[2-(difluoromethylsulfonyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF2NO3S/c10-5-8(14)13-6-3-1-2-4-7(6)17(15,16)9(11)12/h1-4,9H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRPHAUIURJULC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCl)S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chloro-6-fluorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2769812.png)

![[3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2769813.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide](/img/structure/B2769820.png)

![2-methyl-5-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2769821.png)

![[5-(2-Aminophenyl)furan-2-yl]methanol](/img/structure/B2769822.png)

![1-(4-{[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethanone](/img/structure/B2769824.png)

![Methyl 5-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B2769828.png)

![N-(2-chloro-6-methylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2769829.png)